molecular formula C20H17BrN2O2 B2900014 N-(3-bromophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 933252-09-6

N-(3-bromophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2900014
CAS No.: 933252-09-6
M. Wt: 397.272
InChI Key: IAEVQSOLUUBZJN-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a dihydropyridine carboxamide derivative characterized by a 2-oxo-1,2-dihydropyridine core substituted at position 1 with a (3-methylphenyl)methyl group and at position 3 with a carboxamide linked to a 3-bromophenyl moiety. This compound shares structural similarities with kinase inhibitors and intermediates reported in medicinal chemistry, though its specific biological activity remains underexplored in the literature. Its synthesis likely follows analogous pathways to related carboxamides, such as coupling reactions between chloronicotinic acid derivatives and substituted anilines .

Properties

IUPAC Name

N-(3-bromophenyl)-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O2/c1-14-5-2-6-15(11-14)13-23-10-4-9-18(20(23)25)19(24)22-17-8-3-7-16(21)12-17/h2-12H,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAEVQSOLUUBZJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Dihydropyridine Core: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Introduction of the Bromophenyl Group: This step often involves a bromination reaction where a phenyl group is substituted with a bromine atom using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Attachment of the Methylbenzyl Group: This can be done through a Friedel-Crafts alkylation reaction, where the dihydropyridine core is alkylated with a methylbenzyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine core, to form pyridine derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-bromophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The dihydropyridine core is known to interact with calcium channels, potentially modulating their activity. The bromophenyl and methylbenzyl groups may enhance the compound’s binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

  • Structure : Differs from the target compound by lacking the 1-[(3-methylphenyl)methyl] substituent. Instead, the 3-bromo-2-methylphenyl group is directly attached via the carboxamide.
  • Key Features :
    • Exhibits near-planar conformation due to π-conjugation across the amide bridge (dihedral angle: 8.38° between aromatic rings) .
    • Forms centrosymmetric dimers via N–H⋯O hydrogen bonds, a feature critical to crystal packing .
  • Synthesis : Produced as a by-product in reactions between 2-chloronicotinic acid and 3-bromo-2-methylaniline .

BMS-777607 (Met Kinase Inhibitor)

  • Structure: N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide .
  • Key Features :
    • The 4-ethoxy and 4-fluorophenyl groups enhance solubility and selectivity for Met kinase superfamily targets.
    • Demonstrates oral efficacy in preclinical studies, highlighting the role of substituents in pharmacokinetics .

N-(4'-Chlorobiphenyl-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

  • Structure: Features a biphenyl group instead of a monocyclic aryl substituent.

Substituent Effects on Properties and Activity

Compound Name Substituents Molecular Weight (g/mol) Biological Activity Key Structural Impact
Target Compound 1-[(3-methylphenyl)methyl], N-(3-bromophenyl) ~395.3 (estimated) Undocumented Steric hindrance from benzyl group
N-(3-Bromo-2-methylphenyl) analog N-(3-bromo-2-methylphenyl) 325.18 Synthetic by-product Planar conformation, hydrogen bonding
BMS-777607 4-ethoxy, 4-fluorophenyl 503.91 Met kinase inhibitor Enhanced solubility and target selectivity
N-(4'-Chlorobiphenyl-2-yl) analog N-(4'-chlorobiphenyl-2-yl) ~344.8 (estimated) Undocumented Increased hydrophobicity

Halogen Substituents

  • Bromine vs. Chlorine: The target compound’s 3-bromophenyl group introduces greater steric bulk and higher molecular weight compared to chlorine analogs (e.g., N-(3-chloro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide). Bromine’s electron-withdrawing nature may also influence electronic properties, though this effect is less pronounced than in trifluoromethyl-containing analogs (e.g., elastase inhibitors in ).

Benzyl vs. Aryl Substituents

  • The 1-[(3-methylphenyl)methyl] group in the target compound introduces steric hindrance absent in simpler aryl-substituted analogs.

Biological Activity

N-(3-bromophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound belonging to the dihydropyridine class, which has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Compound Overview

  • Chemical Name : this compound
  • CAS Number : 933252-09-6
  • Molecular Formula : C16H15BrN2O2
  • Molecular Weight : 335.21 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Formation of Dihydropyridine Core : Achieved via Hantzsch dihydropyridine synthesis, involving the condensation of an aldehyde, a β-keto ester, and ammonia.
  • Bromination : The introduction of the bromophenyl group can be done using bromine or N-bromosuccinimide (NBS) as a brominating agent.

Antimicrobial Properties

Research indicates that compounds with dihydropyridine structures exhibit significant antimicrobial activity. For instance, studies have shown that related compounds demonstrate effectiveness against various pathogens:

  • Minimum Inhibitory Concentration (MIC) : Some derivatives have MIC values as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

The compound's potential in oncology is also noteworthy. Dihydropyridine derivatives have been investigated for their ability to inhibit cancer cell proliferation. Mechanisms may include:

  • Modulation of Calcium Channels : The dihydropyridine core is known to interact with calcium channels, which can influence cell signaling pathways involved in cancer progression.

While the precise mechanism of action for this compound remains to be fully elucidated, it is believed to involve:

  • Binding Affinity : The bromophenyl and methylbenzyl groups likely enhance binding affinity to specific biological targets.
  • Calcium Channel Interaction : Similar compounds are known to modulate calcium channel activity, affecting cellular functions such as contraction and neurotransmitter release.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N-(3-chlorophenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamideChloro CompoundModerate antimicrobial activity
N-(3-fluorophenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamideFluoro CompoundAnticancer properties
This compoundBromo CompoundHigh antimicrobial and potential anticancer activity

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several dihydropyridine derivatives including this compound. Results indicated that this compound exhibited superior activity against Gram-positive bacteria compared to its analogs .

Study 2: Cancer Cell Proliferation Inhibition

In vitro studies demonstrated that the compound inhibited the proliferation of various cancer cell lines by inducing apoptosis through calcium-mediated pathways. The findings suggest a promising role for this compound in cancer therapeutics .

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